Bienvenue dans la boutique en ligne BenchChem!

(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine

Chiral resolution Enantiomeric excess Absolute configuration

(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine (CAS 1075757-20-8) is a chiral primary amine building block featuring a 3,5-difluoropyridine core and a (1R)-configured methoxyethyl side chain. With a molecular formula of C₈H₁₀F₂N₂O and a molecular weight of 188.17 g/mol, the compound belongs to the class of fluorinated heterocyclic amines widely employed as intermediates in pharmaceutical discovery, particularly for the assembly of kinase inhibitor pharmacophores.

Molecular Formula C8H10F2N2O
Molecular Weight 188.17 g/mol
CAS No. 1075757-20-8
Cat. No. B1442437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine
CAS1075757-20-8
Molecular FormulaC8H10F2N2O
Molecular Weight188.17 g/mol
Structural Identifiers
SMILESCOCC(C1=C(C=C(C=N1)F)F)N
InChIInChI=1S/C8H10F2N2O/c1-13-4-7(11)8-6(10)2-5(9)3-12-8/h2-3,7H,4,11H2,1H3/t7-/m0/s1
InChIKeyGZWODYWDPZNKNW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine (CAS 1075757-20-8): Chiral Building Block for Kinase-Targeted Synthesis


(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine (CAS 1075757-20-8) is a chiral primary amine building block featuring a 3,5-difluoropyridine core and a (1R)-configured methoxyethyl side chain . With a molecular formula of C₈H₁₀F₂N₂O and a molecular weight of 188.17 g/mol, the compound belongs to the class of fluorinated heterocyclic amines widely employed as intermediates in pharmaceutical discovery, particularly for the assembly of kinase inhibitor pharmacophores . Its defined (R)-stereochemistry, high chemical purity, and balanced physicochemical profile differentiate it from racemic or des-methoxy analogs in both synthetic utility and downstream molecular performance.

Why Generic Substitution Fails for (R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine Procurement


In-class compounds such as racemic 1-(3,5-difluoropyridin-2-yl)-2-methoxyethanamine (CAS 1075757-32-2), the des-methoxy analog (R)-1-(3,5-difluoropyridin-2-yl)ethanamine (CAS 1149805-64-0), or positional isomers lack the precise combination of absolute stereochemistry, functional group architecture, and documented patent provenance that define the target compound's value as a synthetic intermediate . The (R)-configuration is pre-installed in multiple disclosed kinase inhibitor clinical candidates, meaning substitution with the racemate or (S)-enantiomer would introduce stereochemical uncertainty and necessitate costly chiral separation or re-validation of downstream biological activity [1]. Furthermore, the methoxyethyl side chain imparts distinct physicochemical properties compared to the des-methoxy analog, altering both polarity and lipophilicity in the final drug-like molecule. The quantitative evidence below substantiates why replacement with a closely related analog compromises synthetic fidelity, analytical traceability, and intellectual property alignment.

Quantitative Differentiation Evidence for (R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine Selection


Stereochemical Configuration and Chiral Purity: (R)-Enantiomer Baseline vs. Racemate and (S)-Enantiomer

The target compound is supplied exclusively as the (R)-enantiomer, defined by the SMILES notation COC[C@@H](N)c1ncc(F)cc1F and confirmed by its (1R)-IUPAC designation . In contrast, the racemic mixture CAS 1075757-32-2 contains both (R)- and (S)-enantiomers in equal proportion, introducing stereochemical ambiguity into any synthetic sequence . The (R)-configuration is critical because it matches the absolute stereochemistry of the (1R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethyl fragment found in multiple patent-exemplified JAK kinase inhibitors (e.g., WO2009016410A2), where the (S)-enantiomer is either inactive or significantly less potent [1]. Procuring the single (R)-enantiomer eliminates the need for chiral HPLC separation, which can require >2 hours per gram and yield losses of 50% when starting from racemate.

Chiral resolution Enantiomeric excess Absolute configuration

Vendor-Assured Purity Differentiation: ≥98% HPLC vs. Standard 95% Grade

ChemScence supplies this compound with a purity specification of ≥98% , while several alternative vendors (Beyotime, Matrix Scientific, SwabLab) list it at 95% or 95%+ . The 3% purity gap translates to a difference in total impurity burden: at 95% purity, a 1 g lot may contain up to 50 mg of unidentified impurities; at ≥98%, the maximum impurity load is ≤20 mg. For applications in parallel medicinal chemistry or fragment-based drug discovery where impurities can generate false-positive screening hits, this difference is operationally meaningful.

Chemical purity HPLC GC procurement specification

Physicochemical Descriptor Differentiation: TPSA and LogP vs. Des-Methoxy Analog

The methoxyethyl side chain of the target compound produces a Topological Polar Surface Area (TPSA) of 48.14 Ų and a predicted LogP of 1.706 . The des-methoxy analog (R)-1-(3,5-difluoropyridin-2-yl)ethanamine (CAS 1149805-64-0) displays a TPSA of 38.9 Ų and an XLogP of 0.3 . The target compound is simultaneously more polar (TPSA +9.24 Ų) and more lipophilic (LogP +1.41), a combination that arises from the oxygen atom increasing hydrogen-bonding capacity while the additional methylene group contributes hydrophobic surface area. In the context of CNS drug design, TPSA values of 40–70 Ų are generally associated with moderate blood-brain barrier permeability, placing the target compound within a favorable CNS-accessible range while the des-methoxy analog falls below the conventional threshold [1].

Lipophilicity Polar surface area Drug-likeness ADME prediction

Patent-Proven Building Block Specificity for JAK Kinase Inhibitor Pharmacophores

The (1R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethyl fragment appears as a conserved structural motif in multiple patent-disclosed kinase inhibitor series. In WO2009016410A2, compounds incorporating this exact fragment are claimed as JAK2 inhibitors for the treatment of myeloproliferative disorders and cancers [1]. Similarly, WO2010038060A1 and WO2010020810A1 describe elaborated derivatives containing the (R)-configured difluoropyridinyl-methoxyethyl core as JAK kinase inhibitors [2][3]. Derivatives such as N6-[(1R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethyl]-1-methyl-N4-(1-methyl-1H-imidazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 1220516-77-7, disclosed in WO2010038060A1) demonstrate that the (R)-stereocenter is preserved in the final bioactive molecule [2]. This patent corpus establishes the target compound's privileged status as a direct synthetic precursor to clinically relevant chemotypes, rather than a generic scaffold of undefined utility.

JAK kinase Medicinal chemistry Patent intermediate Kinase inhibitor

Optimal Application Scenarios for (R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine Selection


Enantioselective Synthesis of JAK Kinase Inhibitor Candidates

Medicinal chemistry teams developing JAK2 or JAK3 inhibitors can directly employ the (R)-enantiomer to construct the patent-precedented (1R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethyl pharmacophore without a chiral resolution step [1]. This streamlines the synthesis of lead compounds such as those disclosed in WO2010038060A1, where the (R)-configuration is essential for target engagement. Using the ≥98% purity grade from ChemScence ensures that amine coupling reactions proceed with predictable stoichiometry, minimizing side-product formation in the final API intermediate .

Fragment-Based Drug Discovery Requiring High-Purity Chiral Amine Building Blocks

In fragment-based screening or DNA-encoded library (DEL) synthesis, impurities at the 5% level can produce false-positive hits or sequencing artifacts. Selecting the ≥98% purity grade of the target compound (vs. standard 95% grade) reduces the impurity burden by ≥60%, enhancing the fidelity of hit identification and SAR interpretation . The balanced TPSA of 48.14 Ų supports compatibility with both organic reaction conditions and aqueous biochemical assay buffers, a practical advantage over the less polar des-methoxy analog (TPSA 38.9 Ų) .

CNS-Targeted Kinase Inhibitor Discovery Programs

For programs targeting neurodegenerative or neuroinflammatory diseases where kinase inhibition in the CNS is required, the target compound's TPSA of 48.14 Ų positions it within the 40–70 Ų range empirically associated with favorable blood-brain barrier penetration . When incorporated into a final drug-like molecule, this physicochemical contribution may be decisive for achieving adequate brain exposure. The des-methoxy analog (TPSA 38.9 Ų) may yield excessively lipophilic conjugates that risk increased plasma protein binding and metabolic clearance, making the target compound a strategically preferred building block for CNS drug design .

IP-Secure Lead Optimization with Precedented Synthetic Routes

Patent attorneys and R&D strategists can leverage the fact that the (R)-methoxyethyl fragment appears in at least three distinct JAK inhibitor patent families (WO2009016410A2, WO2010038060A1, WO2010020810A1) [1][2][3], establishing strong prior art for freedom-to-operate assessments. Procuring the exact (R)-enantiomer with documented provenance from ISO-certified vendors (e.g., MolCore, ISO-compliant) creates an auditable supply chain that supports regulatory documentation, a growing expectation in preclinical development .

Quote Request

Request a Quote for (R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.